[1,2,4]Triazolo[4,3-a]pyridine-3-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Triazolo[4,3-a]pyridine-3-carbonyl chloride is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of 1,2,4-Triazolo[4,3-a]pyridine-3-carbonyl chloride consists of a triazole ring fused to a pyridine ring, with a carbonyl chloride functional group attached at the third position of the triazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,4-Triazolo[4,3-a]pyridine-3-carbonyl chloride can be synthesized through various methods. One common method involves the cyclodehydration of acylated 2-hydrazinopyridines . Another method includes the oxidative cyclization of 2-pyridylhydrazones . These reactions typically require specific reagents and conditions, such as the use of iodine or other oxidizing agents.
Industrial Production Methods: In an industrial setting, the synthesis of 1,2,4-Triazolo[4,3-a]pyridine-3-carbonyl chloride may involve a one-pot, two-step process. This process includes the condensation of aldehydes with 2-hydrazinopyridine in ethanol, followed by iodine-induced oxidative cyclization . This method is efficient and cost-effective, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1,2,4-Triazolo[4,3-a]pyridine-3-carbonyl chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the triazole ring.
Substitution: The carbonyl chloride group can be substituted with other functional groups, such as amines or alcohols.
Common Reagents and Conditions:
Oxidizing Agents: Iodine, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Amines, alcohols, thiols.
Major Products: The major products formed from these reactions include various substituted triazolopyridine derivatives, which can exhibit different biological activities depending on the nature of the substituents.
Scientific Research Applications
1,2,4-Triazolo[4,3-a]pyridine-3-carbonyl chloride has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1,2,4-Triazolo[4,3-a]pyridine-3-carbonyl chloride involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as c-Met and VEGFR-2 by binding to their active sites . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells. The compound’s ability to interact with multiple targets makes it a valuable tool in overcoming drug resistance .
Comparison with Similar Compounds
1,2,4-Triazolo[4,3-a]pyridine-3-carbonyl chloride can be compared with other triazolopyridine derivatives, such as:
- 1,2,4-Triazolo[1,5-a]pyridine
- 1,2,3-Triazolo[1,5-a]pyridine
- 1,2,3-Triazolo[4,5-b]pyridine
These compounds share a similar core structure but differ in the position and nature of the substituents. The unique carbonyl chloride group in 1,2,4-Triazolo[4,3-a]pyridine-3-carbonyl chloride provides distinct reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H4ClN3O |
---|---|
Molecular Weight |
181.58 g/mol |
IUPAC Name |
[1,2,4]triazolo[4,3-a]pyridine-3-carbonyl chloride |
InChI |
InChI=1S/C7H4ClN3O/c8-6(12)7-10-9-5-3-1-2-4-11(5)7/h1-4H |
InChI Key |
BNRIRHAYRIIXEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.